2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
Overview
Description
2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C9H17NOS and its molecular weight is 187.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that thiophene derivatives can interact with various biological targets and exhibit a wide range of therapeutic properties .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer pathways .
Pharmacokinetics
The pharmacokinetic properties of 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. It is known that the compound has a molecular weight of 1873 g/mol .
Result of Action
It is known that thiophene derivatives can have a wide range of biological and physiological functions .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is known that the compound is sensitive to air and should be stored in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cyclopropanases, which are involved in the biosynthesis of cyclopropane-containing natural products, is particularly noteworthy . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, this compound can impact cellular signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to changes in their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range produces optimal results, beyond which the compound’s efficacy diminishes, and toxicity increases. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, this compound may influence the activity of enzymes involved in the biosynthesis of cyclopropane-containing natural products . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Properties
IUPAC Name |
2-[cyclopropyl(thiolan-3-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c11-5-4-10(8-1-2-8)9-3-6-12-7-9/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSDKRGQAREYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C2CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.